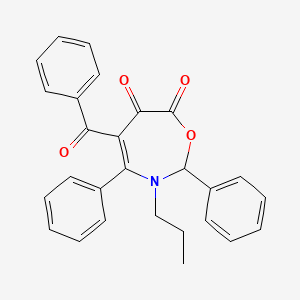
Disulfide, dichloromethyl hexyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disulfide, dichloromethyl hexyl is an organic compound containing a disulfide bond, which is characterized by the presence of a sulfur-sulfur (S-S) linkage. Disulfides are commonly found in various chemical and biological systems and play a crucial role in stabilizing protein structures through the formation of disulfide bridges.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disulfides, including disulfide, dichloromethyl hexyl, can be achieved through several methods. One common approach involves the oxidative coupling of thiols. For instance, the reaction of thiols with oxidizing agents such as iodine (I₂), hydrogen peroxide (H₂O₂), or dimethyl sulfoxide (DMSO) can yield disulfides . Another method involves the reaction of thioacetates with thiosulfonates, which can produce unsymmetrical disulfides .
Industrial Production Methods
In industrial settings, the production of disulfides often involves the use of metal-containing catalysts or physical methods such as microwave irradiation or electric current . These methods offer advantages in terms of reaction efficiency and selectivity, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Disulfide, dichloromethyl hexyl undergoes various chemical reactions, including:
Oxidation and Reduction: The interconversion between thiols and disulfides is a redox reaction.
Substitution: Disulfides can participate in substitution reactions where the sulfur-sulfur bond is cleaved and replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of disulfides include oxidizing agents like iodine, hydrogen peroxide, and DMSO . Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used to cleave disulfide bonds .
Major Products Formed
The major products formed from the reactions of disulfides depend on the specific reaction conditions. For example, the reduction of disulfides yields thiols, while oxidation can lead to the formation of sulfonic acids or other oxidized sulfur species .
Applications De Recherche Scientifique
Disulfide, dichloromethyl hexyl has several scientific research applications:
Mécanisme D'action
The mechanism of action of disulfide, dichloromethyl hexyl involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in maintaining the structural integrity of proteins and other biomolecules. The interconversion between thiols and disulfides is a redox process, with thiols being the reduced form and disulfides being the oxidized form . This redox cycling is essential for various biological processes, including protein folding and cellular signaling .
Comparaison Avec Des Composés Similaires
Disulfide, dichloromethyl hexyl can be compared to other disulfides and sulfur-containing compounds:
Thiols: Thiols contain an SH group and can be oxidized to form disulfides.
Sulfides: Sulfides have the structure R-S-R’ and are sulfur analogs of ethers.
Sulfones and Sulfoxides: These compounds contain sulfur-oxygen bonds and differ in their oxidation states and reactivity compared to disulfides.
Similar compounds include:
- Dimethyl disulfide (DMDS)
- Diethyl disulfide (DEDS)
- Dibutyl disulfide (DBDS)
Each of these compounds has unique properties and applications, making them valuable in different chemical and industrial contexts.
Propriétés
Numéro CAS |
61079-17-2 |
|---|---|
Formule moléculaire |
C7H14Cl2S2 |
Poids moléculaire |
233.2 g/mol |
Nom IUPAC |
1-(dichloromethyldisulfanyl)hexane |
InChI |
InChI=1S/C7H14Cl2S2/c1-2-3-4-5-6-10-11-7(8)9/h7H,2-6H2,1H3 |
Clé InChI |
XGVNEHCROOMBMO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCSSC(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


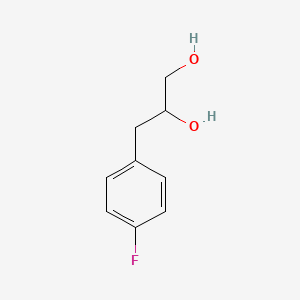
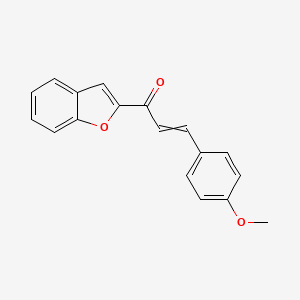

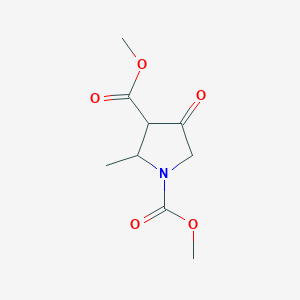
![N,N-Dimethyl[3-(trifluoromethyl)phenyl]methanamine N-oxide](/img/structure/B14585846.png)
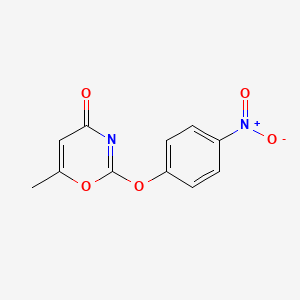

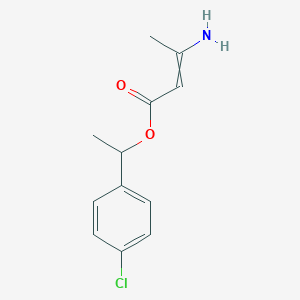
![5H-Indeno[5,6-d]oxazole, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14585872.png)
![1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14585877.png)
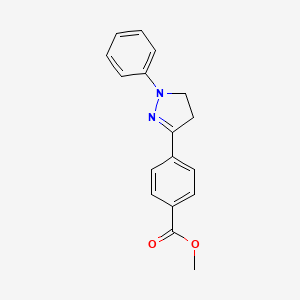
![Benzo[b]thiophene, 2-(2,4-dinitrophenyl)-](/img/structure/B14585885.png)

